molecular formula C16H22BClO5 B578577 Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate CAS No. 1218789-47-9

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Cat. No.: B578577
CAS No.: 1218789-47-9
M. Wt: 340.607
InChI Key: KDZLXLNAHRVMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a complex organic compound featuring a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 3-chloro-5-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronate ester intermediate.

    Esterification: The boronate ester is then reacted with ethyl bromoacetate in the presence of a base like sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydride, used to deprotonate intermediates and drive reactions to completion.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Substituted Phenoxyacetates: Resulting from nucleophilic substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: Serves as a building block for the construction of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action in biological systems is primarily through its ability to participate in coupling reactions, forming biaryl structures that can interact with various biological targets. The boronate ester group can also undergo hydrolysis, releasing boronic acid, which has been shown to inhibit certain enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)1,3,2-dioxaborolane: Another boronate ester with similar reactivity but different substitution patterns.

Uniqueness

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is unique due to its combination of a chloro group and a boronate ester, providing dual functionality for diverse chemical transformations. This makes it a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZLXLNAHRVMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675268
Record name Ethyl [3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-47-9
Record name Ethyl 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.